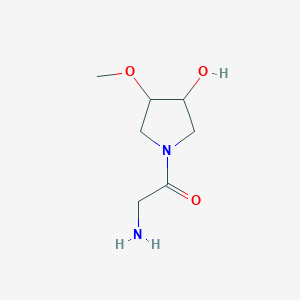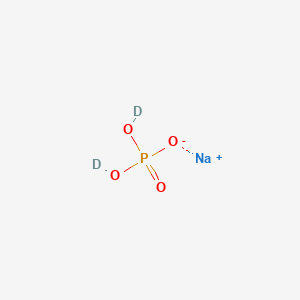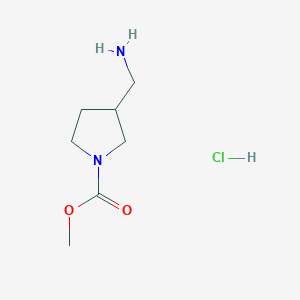
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one, also known as 2-AMAP, is an organic compound with a wide variety of applications in scientific research. It is a synthetic derivative of pyrrolidinone, a naturally occurring molecule found in many plants and animals. 2-AMAP is used as a precursor in the synthesis of a range of compounds, including pharmaceuticals, cosmetics, and agricultural chemicals. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of amino acids. In addition, 2-AMAP has been studied for its potential medical applications, such as the treatment of cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
- Rearrangement of Beta-Amino Alcohols via Aziridiniums : This review discusses the rearrangement of beta-amino alcohols, which can involve intermediates and mechanisms potentially relevant to synthesizing or modifying compounds like 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one. Such processes are essential for developing synthetic routes and understanding reaction dynamics in organic chemistry (Métro et al., 2010).
Biological Activities and Applications
Toxicity of Aminoxyl Radicals : Investigates the toxicity and mutagenicity of aminoxyl radicals, providing a foundational understanding of the safety and potential biological effects of compounds with similar radical structures (Sosnovsky, 1992).
Metabolic Fate of Amitriptyline, Nortriptyline, and Amitriptylinoxide : Offers insights into the oxidative metabolism of pharmaceuticals, relevant to understanding how compounds like 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one might be metabolized in biological systems (Breyer-Pfaff, 2004).
Pharmacological Potential
Mimosine Biological Activities : Discusses the diverse biological activities of mimosine, a non-protein amino acid with anti-cancer, anti-inflammation, and other activities. This review highlights the therapeutic potential of structurally unique amino acids (Nguyen & Tawata, 2016).
Paeonol Derivatives and Pharmacological Activities : Reviews the pharmacological effects of paeonol derivatives, which may inform the potential therapeutic applications of structurally related compounds like 2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one (Wang et al., 2020).
Propiedades
IUPAC Name |
2-amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-12-6-4-9(3-5(6)10)7(11)2-8/h5-6,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCJXKBIBIAIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1477912.png)











